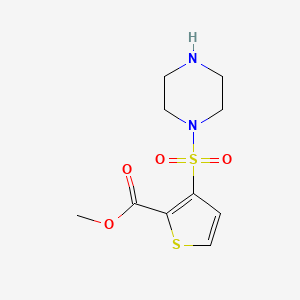![molecular formula C23H15Cl3N2OS B2839810 2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(3,4-dichlorophenyl)acetamide CAS No. 338957-24-7](/img/structure/B2839810.png)
2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(3,4-dichlorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and the conditions under which it reacts .Physical And Chemical Properties Analysis
This involves determining properties like the compound’s melting point, boiling point, solubility, and stability. It could also involve studying the compound’s chemical properties, like its acidity or basicity .Wissenschaftliche Forschungsanwendungen
Structural Analysis and Molecular Interactions
The structural analysis of related chlorophenyl acetamide derivatives has demonstrated intermolecular interactions critical for their crystal formation and stability. For example, a study by Saravanan et al. (2016) detailed the orientation of the chlorophenyl ring in relation to the thiazole ring, emphasizing the importance of C—H⋯O hydrogen bonds in forming zigzag chain structures within crystals (Saravanan et al., 2016). Similarly, Hazra et al. (2014) explored how C—H⋯O and C—H⋯X (X = Cl/Br) hydrogen bonds contribute to the supramolecular assembly, underlining the potential for designing materials with specific properties based on these interactions (Hazra et al., 2014).
Antimicrobial and Antitumor Activities
Research into derivatives of chlorophenyl acetamides has revealed significant antimicrobial and antitumor activities. Mistry, Desai, and Intwala (2009) synthesized novel thiazolidinone and acetidinone derivatives, demonstrating their efficacy against various micro-organisms, suggesting the potential for these compounds in developing new antimicrobial agents (Mistry, Desai, & Intwala, 2009). Yurttaş, Tay, and Demirayak (2015) focused on the antitumor activity of benzothiazole derivatives, identifying compounds with considerable anticancer activity against certain cancer cell lines, highlighting the potential therapeutic applications of these derivatives (Yurttaş, Tay, & Demirayak, 2015).
Spectroscopic and Quantum Mechanical Studies
The spectroscopic and quantum mechanical analyses of benzothiazolinone acetamide analogs have provided insights into their electronic properties and ligand-protein interactions. Mary et al. (2020) investigated the photochemical and thermochemical properties of these compounds, suggesting their suitability as photosensitizers in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency (LHE) and favorable free energy of electron injection (Mary et al., 2020).
Environmental Applications
Studies have also explored the environmental applications of chloroacetamide derivatives, such as their role as herbicides and their metabolic pathways in human and rat liver microsomes. Coleman et al. (2000) delved into the comparative metabolism of chloroacetamide herbicides, shedding light on the metabolic activation pathways that could influence their efficacy and safety as agricultural chemicals (Coleman et al., 2000).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(3,4-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Cl3N2OS/c24-17-9-5-4-8-16(17)23-28-22(14-6-2-1-3-7-14)20(30-23)13-21(29)27-15-10-11-18(25)19(26)12-15/h1-12H,13H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHFOQCQLLBTKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3Cl)CC(=O)NC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Cl3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(3,4-dichlorophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

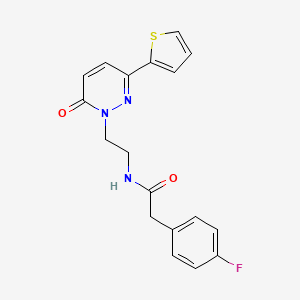
![N-[3-(1,3-dioxo-2-benzo[de]isoquinolinyl)propyl]-N-(2-methoxy-4-methylphenyl)-2-thiophenecarboxamide](/img/structure/B2839732.png)

![6-({[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}amino)hexanoic acid](/img/structure/B2839737.png)

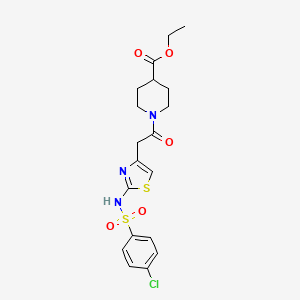
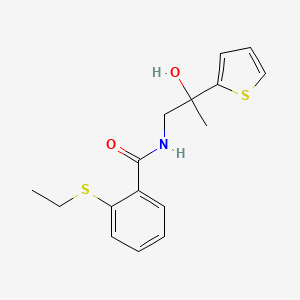
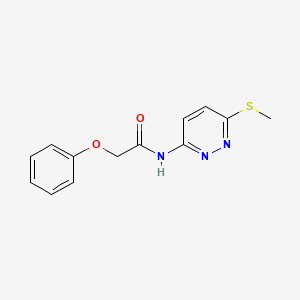
![4-{[3-(4-Aminophenyl)-3-oxopropanoyl]amino}benzoic acid](/img/structure/B2839744.png)
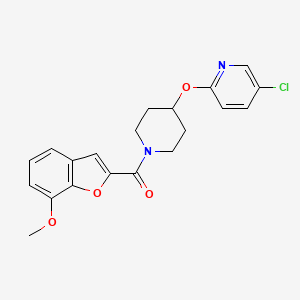
![4-[3-(3-Ethoxy-4-methoxyphenyl)prop-2-enoyl]morpholine-3-carbonitrile](/img/structure/B2839747.png)

